![molecular formula C26H23FN6O2S B2507109 5-[4-(4-Fluorophenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline CAS No. 893271-83-5](/img/structure/B2507109.png)
5-[4-(4-Fluorophenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-[4-(4-Fluorophenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline is a synthetic molecule that appears to be a derivative of triazoloquinazoline, a class of compounds known for their diverse pharmacological activities. The structure suggests the presence of a triazoloquinazoline core substituted with a piperazine ring bearing a fluorophenyl group and a sulfonyl group attached to a methylphenyl moiety.
Synthesis Analysis
The synthesis of related triazoloquinazoline derivatives has been reported in the literature. For instance, 1,2,4-triazoloquinazolines have been synthesized by reacting 3-amino-2-anilinoquinazolinones with aromatic aldehydes, followed by dehydrogenation with thionyl chloride to yield the triazolo derivatives in good yields . Another approach involves the ribosylation of fused quinazolines to produce nucleosides with fluorescence properties, indicating the potential for creating diverse derivatives with interesting biological activities . Additionally, novel synthetic routes have been developed for triazoloquinazolines, such as a two-step synthesis starting with anthranilonitrile and a hydrazide, leading to compounds with high affinity for the benzodiazepine receptor .
Molecular Structure Analysis
The molecular structure of triazoloquinazoline derivatives is characterized by a fused triazolo ring to the quinazoline moiety. The presence of substituents like the fluorophenyl group and the sulfonyl group can significantly influence the molecule's binding affinity and selectivity towards biological targets. For example, the synthesis of 2-phenyl-triazoloquinazolinones has shown that the nature of the 2-substituent plays a crucial role in modifying the compound's activity at the benzodiazepine receptor .
Chemical Reactions Analysis
Triazoloquinazoline derivatives can undergo various chemical reactions, including cyclization, acetylation, and ribosylation, to form new compounds with potential biological activities. The reactivity of these compounds can be manipulated by changing the reaction conditions, leading to the formation of different products such as acetyl derivatives or dimerized pentacyclic compounds . The introduction of a fluorophenyl group through reactions like amination and intramolecular nucleophilic displacement has been described, which is relevant to the synthesis of fluorinated derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazoloquinazoline derivatives are influenced by their molecular structure. The introduction of electron-withdrawing groups like the sulfonyl group can affect the compound's acidity, solubility, and stability. The presence of a piperazine ring can contribute to the basicity of the molecule and its solubility in organic solvents. The fluorophenyl group can enhance the lipophilicity of the compound, potentially improving its ability to cross biological membranes . The fluorescence properties of some nucleoside derivatives also suggest that these compounds could have interesting optical properties .
科学的研究の応用
Quality Control and Synthesis
Developments in quality control methods have been crucial for ensuring the purity and effectiveness of triazoloquinazoline derivatives. Danylchenko et al. (2018) focused on developing quality control methods for a leader compound among derivatives of [1,2,4]triazolo[4,3-a]quinazoline-5(4H)-ones, highlighting its potential as an antimalarial agent. This study establishes a framework for the quality assessment of similar compounds, emphasizing the importance of comprehensive quality control measures including solubility, identification, impurity profiles, and assay methods to ensure the pharmaceutical quality of these compounds Development of quality control methods for the substance 4-benzyl-1-{4-[4-(4-methoxyphenyl)- piperazin-1-yl]-4-oxobutyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one.
Antimicrobial Activity
Research into the antimicrobial properties of triazoloquinazoline derivatives and related compounds has yielded promising results. For example, Bektaş et al. (2007) synthesized novel triazole derivatives and screened them for antimicrobial activities, finding some compounds with good to moderate activities against test microorganisms. This demonstrates the potential of triazoloquinazoline derivatives in contributing to new antimicrobial agents Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives.
Anticancer Activity
The design and synthesis of triazoloquinazoline derivatives for anticancer activity have been a significant area of research. Reddy et al. (2015) developed a new series of 1,2,4-triazolo[4,3-a]-quinoline derivatives and evaluated their anticancer activity against human neuroblastoma and colon carcinoma cell lines. Some derivatives displayed significant cytotoxicity, underscoring the therapeutic potential of these compounds in cancer treatment Synthesis of New 4,5-Dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinazolin-7-amine–Derived Ureas and Their Anticancer Activity.
特性
IUPAC Name |
5-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN6O2S/c1-18-6-12-21(13-7-18)36(34,35)26-25-28-24(22-4-2-3-5-23(22)33(25)30-29-26)32-16-14-31(15-17-32)20-10-8-19(27)9-11-20/h2-13H,14-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQXMIIUULBWQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCN(CC5)C6=CC=C(C=C6)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。